3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound with a molecular formula of C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol . This compound is of interest due to its unique structure, which combines elements of pyrrole and quinazoline rings, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with chloroacetyl chloride followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield various amine derivatives .
Scientific Research Applications
3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a pyridine ring instead of a quinazoline ring.
6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Lacks the amino group at the 3-position.
3-amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Lacks the chlorine atom at the 6-position.
Uniqueness
The unique combination of amino and chloro substituents in 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1375474-05-7 |
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Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
3-amino-6-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H10ClN3O/c12-6-1-2-7-9(5-6)14-10-8(13)3-4-15(10)11(7)16/h1-2,5,8H,3-4,13H2 |
InChI Key |
GJNCQAXGWSHLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1N |
Origin of Product |
United States |
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